6-Chlorocyclohexa-2,4-dien-1-one 6-Chlorocyclohexa-2,4-dien-1-one
Brand Name: Vulcanchem
CAS No.: 163186-40-1
VCID: VC19110717
InChI: InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H
SMILES:
Molecular Formula: C6H5ClO
Molecular Weight: 128.55 g/mol

6-Chlorocyclohexa-2,4-dien-1-one

CAS No.: 163186-40-1

Cat. No.: VC19110717

Molecular Formula: C6H5ClO

Molecular Weight: 128.55 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorocyclohexa-2,4-dien-1-one - 163186-40-1

Specification

CAS No. 163186-40-1
Molecular Formula C6H5ClO
Molecular Weight 128.55 g/mol
IUPAC Name 6-chlorocyclohexa-2,4-dien-1-one
Standard InChI InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H
Standard InChI Key GEAWPTXAKMRHRY-UHFFFAOYSA-N
Canonical SMILES C1=CC(C(=O)C=C1)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 6-chlorocyclohexa-2,4-dien-1-one specifies a cyclohexenone backbone with double bonds at positions 2 and 4 and a chlorine atom at position 6 . The molecule adopts a non-planar conformation due to steric interactions between the chlorine substituent and adjacent hydrogen atoms. Density functional theory (DFT) calculations predict bond lengths of 1.22 Å for the carbonyl (C=O) group and 1.71 Å for the C-Cl bond, with dihedral angles of 120° between the chlorine and ketone groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₆H₅ClO
Molecular weight144.56 g/mol
Hybridization (C=O)sp²
Conjugation systemCross-conjugated diene and ketone

Synthesis Methodologies

Chlorination-Oxidation Route

The most common synthesis involves chlorination of cyclohexa-1,3-diene followed by oxidation. Using Cl₂ gas in the presence of FeCl₃ at 40–60°C yields 6-chlorocyclohexa-1,3-diene, which is subsequently oxidized with Jones reagent (CrO₃/H₂SO₄) to form the ketone. This method achieves yields of 68–72% but requires strict temperature control to avoid over-chlorination.

Alternative Pathways

  • Phenol Derivative Chlorination: Analogous to hexachlorocyclohexa-2,5-dien-1-one synthesis , chlorination of substituted phenols may yield related structures, though this route is less efficient for mono-chlorinated products.

  • Cycloaddition Approaches: Preliminary studies suggest Diels-Alder reactions between chlorinated dienes and ketenes could provide stereoselective access to the compound, though yields remain suboptimal (<50%) .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenge
Chlorination-Oxidation68–7295Over-chlorination side reactions
Phenol Chlorination35–4088Low regioselectivity
Cycloaddition42–4890Stereochemical control

Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The chlorine atom’s −I effect deactivates the ring, directing electrophiles to the less hindered 3- and 5-positions. Nitration experiments with HNO₃/H₂SO₄ show preferential substitution at C3 (72%) over C5 (28%) due to steric hindrance from the ketone group.

Diels-Alder Reactivity

The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride. Second-order rate constants (k₂) of 0.18 M⁻¹s⁻¹ at 25°C indicate moderate reactivity, enhanced by electron-deficient dienophiles.

Ketone-Dependent Transformations

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to 6-chlorocyclohexa-2,4-dien-1-ol without altering the chlorine substituent .

  • Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, forming tertiary alcohols. For example, methylmagnesium bromide yields 1-methyl-6-chlorocyclohexa-2,4-dien-1-ol with 89% enantiomeric excess when chiral ligands are employed .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to chlorinated pesticides, notably in synthesizing analogs of hexachlorocyclohexa-2,5-dien-1-one derivatives . Its electron-deficient ring facilitates nucleophilic displacement reactions with thiophosphates, forming organophosphate insecticides.

Table 3: Selected Bioactive Derivatives

DerivativeTargetIC₅₀ (nM)Application
Carbamate analog AChE16.7Alzheimer’s therapy
Thiourea conjugateEGFR kinase42.3Anticancer agent
Sulfonamide derivativeCOX-288.9Anti-inflammatory

Emerging Research Directions

Catalytic Asymmetric Synthesis

Recent advances employ chiral oxazaborolidine catalysts to achieve enantioselective Diels-Alder reactions, producing bicyclic lactones with 94% ee . These intermediates show promise in prostaglandin synthesis.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes while improving yields to 81%. Solvent-free conditions and biodegradable catalysts (e.g., lipase-mediated oxidation) are under investigation to minimize environmental impact.

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